1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a heterocyclic compound that features a pyrimidine ring with a thiol group and a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate and thiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the methoxyphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted aromatic and pyrimidine derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl group may also interact with cellular receptors or enzymes, modulating their function. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: Shares the methoxyphenyl group but has a different core structure.
4H-chromene-3-carbonitrile derivatives: Similar in terms of heterocyclic nature and potential biological activities.
Uniqueness
1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is unique due to the presence of both a thiol group and a methoxyphenyl substituent on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-13(2)7-8-15(12(17)14-13)10-5-4-6-11(9-10)16-3/h4-9H,1-3H3,(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMIGZIYLQTBOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC(=CC=C2)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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